Cerium tribenzoate
Overview
Description
Cerium tribenzoate is a coordination compound consisting of cerium ions and benzoate ligands It is a member of the lanthanide series, which are known for their unique electronic properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium tribenzoate can be synthesized through a reaction between cerium salts (such as cerium chloride or cerium nitrate) and benzoic acid. The reaction typically involves dissolving cerium salts in water or an organic solvent, followed by the addition of benzoic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: Cerium tribenzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cerium dioxide and benzoic acid.
Reduction: Under certain conditions, this compound can be reduced to cerium(III) compounds.
Substitution: The benzoate ligands in this compound can be substituted with other ligands, such as acetate or nitrate, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions typically involve the use of excess ligands and mild heating.
Major Products:
Oxidation: Cerium dioxide and benzoic acid.
Reduction: Cerium(III) compounds.
Substitution: Cerium compounds with different ligands, such as cerium acetate or cerium nitrate.
Scientific Research Applications
Cerium tribenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other cerium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to mimic calcium in biological systems.
Medicine: Explored for its potential use in wound healing and as an anti-inflammatory agent.
Industry: Utilized in the production of advanced materials, such as ceramics and nanomaterials, due to its unique electronic properties.
Mechanism of Action
Cerium tribenzoate can be compared with other cerium compounds, such as cerium nitrate and cerium oxide. While all these compounds contain cerium, they differ in their chemical properties and applications:
Cerium Nitrate: Primarily used in wound treatment and as an antimicrobial agent.
Cerium Oxide: Widely used in catalysis, fuel cells, and as an antioxidant in biomedical applications.
Comparison with Similar Compounds
- Cerium nitrate
- Cerium oxide
- Cerium acetate
Properties
IUPAC Name |
cerium(3+);tribenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H6O2.Ce/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMEGGCDPHSTO-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ce+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15CeO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201954 | |
Record name | Cerium tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537-04-2 | |
Record name | Cerous benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerium tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cerium tribenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEROUS BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM1NP5WBGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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